4-Aminopentan-1-ol
Description
Significance and Research Context of Amino Alcohols in Organic Synthesis
Amino alcohols hold a prominent position in organic synthesis due to their bifunctional nature. They serve as key intermediates in the preparation of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. openaccessjournals.comscispace.com Their ability to act as ligands in asymmetric catalysis is particularly noteworthy, facilitating enantioselective transformations that are crucial for synthesizing chiral molecules with desired stereochemistry. openaccessjournals.comscispace.comresearchgate.net The synthesis of beta-amino alcohols, often achieved through methods like the ring opening of epoxides with amines or the reduction of amino acids, is a well-established area of research. openaccessjournals.comscispace.comtandfonline.com The versatility of amino alcohols extends to their use in the formation of heterocycles, such as lactams, through reactions like oxidative lactamization. jchemlett.com
In the context of 4-aminopentan-1-ol, its structure with the amine and alcohol groups separated by three carbon atoms allows for the potential formation of six-membered rings or other cyclic structures upon reaction. It has been noted as a compound useful in organic synthesis. cymitquimica.com For instance, 5-aminopentan-1-ol (an isomer of this compound where the amino group is on the terminal carbon) has been utilized in the synthesis of macrocyclic compounds and in dehydrative condensations. acs.orggoogle.com While research specifically on this compound is less extensively documented compared to some beta-amino alcohols, its structural features suggest potential applications as a building block or intermediate in the synthesis of nitrogen-containing heterocycles or other complex molecules.
Historical Trajectory of this compound Research in Chemical Sciences
Research into this compound appears in the literature in the context of synthesizing more complex molecules or studying specific reaction pathways. One notable application involves its use in the synthesis of deuterium-labeled chloroquine (B1663885), hydroxychloroquine, and their metabolites. jocpr.com In this process, this compound is reacted with 4,7-dichloroquinoline (B193633) to form a key intermediate in the synthesis of these antimalarial compounds. jocpr.com
Another area where this compound has appeared is in the analysis of natural products. Racemic this compound was identified as one of two compounds common to both floral nectars and clinical honey in a study investigating the chemical composition of honey and its potential biological activity against Staphylococcus aureus. nih.govnmas.org While its presence was noted, the study focused on the broader chemical profile and the antibacterial activity of other compounds. nih.govnmas.org
Furthermore, this compound has been synthesized through the reduction of (Z)-5-hydroxypentan-2-one oxime using Raney Ni under hydrogen pressure. jocpr.com This synthetic route highlights one method for obtaining the compound for further research and applications.
Stereochemical Considerations and Chiral Aspects in this compound Research
This compound contains a chiral center at the carbon atom bearing the amino group (C4). This means it can exist as two enantiomers, (R)-4-aminopentan-1-ol and (S)-4-aminopentan-1-ol, as well as a racemic mixture. The stereochemical outcome of reactions involving this compound or its synthesis is a crucial aspect in academic research, particularly in the field of asymmetric synthesis.
The synthesis of chiral amino alcohols, including those with the amino group at the 4-position, is an active area of research. Methods for synthesizing enantiomerically pure amino alcohols often involve the reduction of amino acids or asymmetric catalytic methods. openaccessjournals.com While general methods for synthesizing 1,3-amino alcohols (where the amino and alcohol groups are separated by one carbon) and beta-amino alcohols are well-documented, research specifically detailing the stereoselective synthesis and applications of chiral this compound is less prevalent in the provided search results. However, the identification of racemic this compound in natural sources suggests the potential for studying the biological activity and synthesis of its individual enantiomers. nih.govnmas.org The field of asymmetric synthesis of amino alcohols continues to evolve, with new methodologies being developed to achieve high enantio- and diastereoselectivity. sioc-journal.cnuni-greifswald.de The potential for using chiral this compound as a ligand or chiral auxiliary in asymmetric transformations represents a possible avenue for future research.
Example Data Table: Synthesis of this compound
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| (Z)-5-hydroxypentan-2-one oxime | Raney Ni, H₂, MeOH, 65 °C, 4 h | This compound | 98 | jocpr.com |
Detailed Research Findings:
One detailed finding involves the synthesis of this compound from (Z)-5-hydroxypentan-2-one oxime. The reaction was carried out in methanol (B129727) using Raney Ni as a catalyst under a hydrogen pressure of 0.8 Mpa at 65 °C for 4 hours. jocpr.com This method yielded this compound as a light blue oil with a reported yield of 98%. jocpr.com The product was characterized by 1H NMR spectroscopy. jocpr.com
Another finding highlights the use of this compound in the synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol, a precursor to deuterium-labeled chloroquine derivatives. jocpr.com This reaction involved stirring this compound with 4,7-dichloroquinoline at 140 °C for 5 hours. jocpr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJUENAJXWFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316181 | |
| Record name | 4-Amino-1-pentanol | |
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Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-55-9 | |
| Record name | 4-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-55-9 | |
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| Record name | 4-Aminopentan-1-ol | |
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| Record name | 4-Amino-1-pentanol | |
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| Record name | 4-Amino-1-pentanol | |
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| Record name | 4-aminopentan-1-ol | |
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Advanced Synthetic Methodologies for 4 Aminopentan 1 Ol and Its Derivatives
Chemoenzymatic Synthesis and Biocatalysis Applications
Biocatalysis, utilizing enzymes or microorganisms, offers an attractive alternative to conventional chemical synthesis due to its high selectivity (chemo-, regio-, and enantioselectivity) and ability to operate under mild conditions (ambient temperature and atmospheric pressure). mdpi.com This avoids harsh reaction conditions that can lead to isomerization, racemization, epimerization, and rearrangement. mdpi.com
Enzyme-Catalyzed Transformations in Amino Alcohol Synthesis
Enzymes play a crucial role in the synthesis of chiral amino alcohols, which are important chiral scaffolds and intermediates for biologically active compounds and active pharmaceutical ingredients (APIs). nih.govuni-greifswald.de Enzyme-catalyzed reactions can achieve transformations that are challenging by conventional organic synthesis, such as the regio- and diastereoselective oxidation of unactivated C-H bonds. nih.gov
Specific enzyme classes are employed for the biocatalytic synthesis of chiral amines and amino alcohols. ω-Transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are utilized for the asymmetric reductive amination of hydroxyl ketones or ketones. uni-greifswald.deacs.org Ketone reductases (KREDs) or carbonyl reductases are used for the asymmetric reductive hydroxylation of amino ketones. acs.org
Enzymatic cascade reactions, combining multiple enzymatic steps in a one-pot fashion, are also being developed for the synthesis of amino alcohols. nih.govrsc.org For instance, a two-enzyme cascade involving an alcohol dehydrogenase (ADH) and an engineered chimeric amine dehydrogenase (AmDH) has been shown to convert C4–C7 diols to the corresponding amino alcohols with high selectivity. rsc.org Another protocol describes the enzymatic synthesis of amino alcohols from L-lysine using a combination of dioxygenases and a pyridoxal-phosphate (PLP) decarboxylase. nih.gov This approach allows for the synthesis of optically enriched amino alcohols by selectively affecting the alpha carbon of the amino acid while retaining the hydroxy-substituted stereogenic center. nih.gov
Research findings highlight the potential of engineered enzymes for improved catalytic activity and enantioselectivity in amino alcohol synthesis. For example, a mutant AmDH capable of synthesizing (R)-chiral amino alcohols with excellent enantioselectivity (>99% ee) has been reported. acs.org Similarly, engineered IREDs have been used to synthesize (R)-N-substituted 1,2-amino alcohols with high stereoselectivity. acs.org
Biocatalyst Immobilization Techniques in Research Scale Production
Enzyme immobilization is a key technology for enabling the efficient and sustainable use of biocatalysts, particularly in continuous-flow processes and for research scale production. academie-sciences.frmdpi.com Immobilization enhances enzyme stability, allows for easy separation and reuse of the biocatalyst, and can facilitate continuous operation, offering advantages such as limited enzyme inhibition and easy product recovery. mdpi.com
Various immobilization methods exist, including carrier-free and carrier-based techniques. academie-sciences.fr Carrier-free methods involve cross-linking enzymes to form insoluble structures, often using reagents like glutaraldehyde. academie-sciences.fr Carrier-based methods utilize a solid support or matrix that interacts with the enzyme. academie-sciences.fr Covalent binding, which forms stable covalent bonds between enzyme functional groups and the support, is a significant method due to reduced enzyme leaching and enhanced stability. academie-sciences.fr
Studies have demonstrated the successful immobilization of enzymes like ketoreductases and transaminases on various supports, including silica-based materials and functionalized methacrylate (B99206) resins. mdpi.com For instance, a transaminase immobilized on a methacrylate resin functionalized with epoxy and octadecyl groups showed high activity and enantiomeric excess in the synthesis of sitagliptin. mdpi.com Continuous-flow packed-bed reactors (PBRs) utilizing immobilized enzymes have been employed for the multigram-scale production of chiral compounds, demonstrating sustained enzymatic activity over extended periods. academie-sciences.fr
Contemporary Organic Synthesis Approaches
Beyond biocatalysis, several contemporary organic synthesis approaches are employed for the synthesis of 4-aminopentan-1-ol and its derivatives.
Catalytic Hydrogenation for Amino Alcohol Formation
Catalytic hydrogenation is a common method for the synthesis of amino alcohols, often involving the reduction of nitro groups or nitriles to amines in the presence of a hydroxyl group. For the synthesis of this compound, catalytic hydrogenation can be applied to suitable precursors.
One example involves the hydrogenation of a precursor containing a nitro group. While not specifically for this compound in the provided text, the hydrogenation of 5-nitropentanol using a metal catalyst like palladium on carbon is mentioned as a method for synthesizing 2-aminopentan-1-ol (B96186) (an isomer). This suggests a similar approach could be applicable to synthesize this compound from a precursor like 4-nitropentan-1-ol.
A specific synthesis of this compound (labeled as compound 3) is described involving the hydrogenation of a precursor (labeled as compound 2) using Raney Ni catalyst under hydrogen pressure and elevated temperature. jocpr.com This reaction was carried out in methanol (B129727) at 65 °C under 0.8 MPa of H₂ gas, yielding this compound as a blue oil with a reported yield of 98%. jocpr.com
Reductive Amination Strategies in this compound Synthesis
Reductive amination is a versatile method for synthesizing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine source in the presence of a reducing agent. This strategy can be applied to the synthesis of this compound by using a precursor with a carbonyl group at the appropriate position and a source of ammonia (B1221849) or a primary amine.
While direct reductive amination of a 4-oxopentan-1-ol precursor with ammonia to yield this compound is not explicitly detailed in the search results, related reductive amination strategies are mentioned. For instance, the reductive amination of 5-hydroxyvaleraldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride is described for the synthesis of 2-aminopentan-1-ol.
Another example involves the synthesis of 5-((pyren-4-ylmethyl)amino)pentan-1-ol, where 5-aminopentan-1-ol is reacted with 1-pyrenecarboxaldehyde (B26117) followed by reduction with sodium triacetoxyborohydride. rsc.org This illustrates the use of this compound itself as a reactant in a reductive amination to form a secondary amine derivative.
Furthermore, reductive amination strategies are employed in the synthesis of more complex molecules incorporating the amino alcohol structure. For example, reductive amination was used in the synthesis of a library of macrocyclic compounds. google.com The conversion of a ketone group to an oxime followed by reduction with H₂/Raney-nickel in a continuous stirred tank reactor (CSTR) is also described as a reductive amination strategy in the synthesis of a related amino compound. beilstein-journals.org
Nucleophilic Substitution Reactions for Structural Diversification
Nucleophilic substitution reactions are fundamental transformations in organic chemistry that allow for the introduction of various functional groups and the diversification of molecular structures. In the context of this compound, nucleophilic substitution can occur at either the carbon atom bearing the hydroxyl group or, after appropriate functionalization, at the carbon atom bearing the amine group.
The hydroxyl group of this compound can participate in nucleophilic substitution reactions, enabling the formation of ethers, esters, or halides. smolecule.com Similarly, the amine group can undergo nucleophilic substitution, allowing for its replacement with other functional groups, for example, by reaction with alkyl halides.
Nucleophilic substitution reactions are also crucial for incorporating the this compound structure into larger molecules. For instance, this compound was used in a nucleophilic substitution reaction with 4,7-dichloroquinoline (B193633) to synthesize 4-(7-chloroquinolin-4-ylamino)pentan-1-ol, a key intermediate in the synthesis of deuterium-labelled chloroquine (B1663885) and hydroxychloroquine. jocpr.com This reaction involved the displacement of a chlorine atom on the quinoline (B57606) ring by the amino group of this compound. jocpr.com
Another application of nucleophilic substitution involving this compound derivatives is seen in the synthesis of pyrimidine (B1678525) compounds, where an alkylamine (including a derivative of aminopentanol) reacts with a chlorinated pyrimidine through nucleophilic aromatic substitution. mdpi.com
Data Tables
Based on the search results, here is a data table summarizing a catalytic hydrogenation synthesis of this compound:
| Starting Material (Compound 2) | Catalyst | Solvent | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Product (this compound, Compound 3) | Yield (%) |
| 15 g (0.13 mol) | Raney Ni | MeOH | 65 | 0.8 | 4 | 13.1 g | 98 |
Data extracted from Source jocpr.com.
Here is a data table summarizing a nucleophilic substitution reaction utilizing this compound:
| Reactant 1 (Compound 3) | Amount | Reactant 2 (4,7-dichloroquinoline) | Amount | Temperature (°C) | Reaction Time (h) | Product (4-(7-chloroquinolin-4-ylamino)pentan-1-ol, Compound 4) | Yield (%) |
| 27 g (0.262 mol) | 27 g (0.262 mol) | 25.9 g (0.131 mol) | 25.9 g (0.131 mol) | 140 | 5 | 16.8 g | 48.41 |
Data extracted from Source jocpr.com. Note: The molar ratio of Reactant 1 to Reactant 2 is approximately 2:1.
Divergent Synthetic Pathways from Precursors
Divergent synthesis allows for the generation of multiple related compounds from a common starting material or intermediate. While direct divergent pathways specifically labeled for this compound are not extensively detailed in the provided search results, the synthesis of this compound itself often involves intermediates that can potentially be channeled into different synthetic routes to yield various derivatives.
One approach to synthesizing this compound involves the hydrogenolysis of (Z)-5-hydroxypentan-2-one oxime using Raney nickel catalyst under hydrogen pressure. This reaction converts the oxime functionality to the primary amine, yielding this compound. jocpr.com The precursor, (Z)-5-hydroxypentan-2-one oxime, is synthesized from 5-hydroxypenta-2-one and hydroxylamine. jocpr.com This highlights a pathway where 5-hydroxypenta-2-one serves as an initial precursor, which could potentially be transformed into other compounds besides the oxime, leading to divergent pathways for different pentanol (B124592) derivatives.
Another example illustrating the use of precursors is the synthesis of 5-bromopentylamine hydrobromide from 5-aminopentan-1-ol. acs.orgresearchgate.net This demonstrates how this compound itself can serve as a precursor for the synthesis of other functionalized pentane (B18724) derivatives.
The synthesis of amino alcohol compounds, including those structurally related to this compound, can involve the reaction of precursors like 5-iodopentan-2-one. google.comgoogle.com This precursor is transformed through several steps, including oxime formation and reduction, to yield amino-functionalized pentane derivatives. google.comgoogle.com This multi-step process from a common precursor (5-iodopentan-2-one) to different intermediates showcases a potential for divergent synthesis depending on the subsequent reactions and reagents employed.
Continuous Flow Synthesis Techniques and Process Optimization in this compound Production
Continuous flow synthesis offers advantages in terms of reaction control, efficiency, and scalability compared to batch processes. The application of continuous flow techniques to the synthesis of compounds related to this compound, particularly in the production of intermediates for pharmaceuticals like hydroxychloroquine, has been explored.
A high-yielding continuous flow process has been developed for the synthesis of a key intermediate, 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane, which is structurally related to this compound. google.comgoogle.combeilstein-journals.org This process involves the reductive amination of an oxime precursor using Raney nickel catalyst in a continuous stirred tank reactor (CSTR). google.combeilstein-journals.orgbeilstein-journals.org Process optimization in this continuous flow system included screening of solvents and bases to maximize conversion and yield. beilstein-journals.org For instance, ethanol (B145695) was found to be an effective solvent, and a mixture of K₂CO₃/Et₃N resulted in high conversion. beilstein-journals.org
Optimization of continuous flow processes for similar reductive amination reactions has shown that factors such as reactant concentration, flow rate, temperature, and residence time in the reactor are critical for achieving high yields and efficient conversion. google.combeilstein-journals.org For example, in the continuous flow reductive amination of an oxime to a related amino pentane, increasing reactant concentration and optimizing flow rate and temperature led to improved yields. google.com
Data from a continuous flow reductive amination of an oxime (compound 11) to a related amino pentane (compound 12) in a CSTR using Raney-Nickel catalyst illustrates the impact of reaction parameters:
| Reactant Concentration (M) | Temperature (°C) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
| 0.1 | 80 | - | 9 | - |
| 1.0 | 80 | 20 | 72 | - |
| 1.0 | 100 | 20 | 85 | 78 |
| 1.0 | 100 | 40 | 76 | - |
Table 1: Optimized Continuous Flow Reductive Amination Data google.com
This data indicates that a concentration of 1.0 M and a temperature of 100 °C with a residence time of 20 minutes provided a good balance of conversion and isolated yield in this related system. google.com
Continuous flow techniques offer potential for process intensification, enabling safer and more efficient production of amino alcohols like this compound and its derivatives. google.combeilstein-journals.orgbeilstein-journals.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of environmentally benign solvents, and the development of catalytic methods.
The synthesis of amines from bio-based carbonyl compounds is an area where green chemistry principles are being applied, with a focus on mild reaction conditions and sustainability. lookchem.com While this research specifically mentions the reductive amination of bio-furfural-derived 2-hydroxytetrahydropyran (B1345630) to 5-Amino-1-pentanol (an isomer of this compound), it highlights the broader effort towards sustainable synthesis of amino alcohols using bio-derived precursors and efficient catalysts like Ni-Al₂O₃. lookchem.com
Catalytic hydrogenation, as used in the synthesis of this compound from (Z)-5-hydroxypentan-2-one oxime with Raney nickel, can be considered a greener approach compared to methods requiring stoichiometric amounts of hazardous reagents. jocpr.com The use of hydrogen as the reducing agent and a reusable heterogeneous catalyst aligns with green chemistry principles.
Biocatalysis, utilizing enzymes to catalyze chemical transformations, represents another avenue for sustainable synthesis. uni-greifswald.de Research into the biocatalytic synthesis of amino alcohols, although sometimes focused on isomers or related structures like 4-amino-1-phenylpentane-2-ol, demonstrates the potential for developing environmentally friendly routes to this class of compounds. uni-greifswald.de Biocatalytic approaches often operate under mild conditions (temperature, pressure, and pH) and can offer high selectivity, reducing the need for purification and minimizing waste.
Mechanistic Investigations of Chemical Transformations Involving 4 Aminopentan 1 Ol
Reaction Kinetics and Thermodynamic Analyses of 4-Aminopentan-1-ol Reactions
Studies on the reaction kinetics of amino alcohols, including those structurally related to this compound, have explored their behavior under various conditions. For instance, investigations into the reactions of amino alcohol corrosion inhibitors in high-temperature water (240-300 °C) have shown that reactions of ω-amino alcohols like 5-aminopentan-1-ol exhibit first-order kinetics in the reactant. rsc.org These reactions primarily involve nucleophilic substitutions where the amino nitrogen acts as the nucleophile, with amino alcohols reacting via displacement of the hydroxyl group rather than the amino group. rsc.org However, these reactions can be complex, with significant material balance deficits suggesting competing polymerization processes. rsc.org
While specific detailed kinetic and thermodynamic analyses solely focused on this compound in isolation are not extensively reported in the provided search results, the behavior of similar amino alcohols provides insight. The bifunctional nature of this compound allows for intramolecular cyclization reactions, which would be subject to ring strain and conformational analysis influencing reaction rates and equilibrium. For example, the cyclization of 5-aminopentan-1-ol can lead to the formation of cyclic amines like piperidine (B6355638), although polymerization can be a competing pathway. wikipedia.orgrsc.org
Stereoselectivity in Amino Alcohol Synthesis
The presence of a chiral center in this compound makes stereoselectivity a crucial aspect of its synthesis and reactions. Stereoselective synthesis of amino alcohols often relies on controlling the formation of new stereogenic centers relative to existing ones (diastereoselectivity) or using chiral reagents or catalysts to induce asymmetry in achiral substrates (enantioselectivity). diva-portal.org
Diastereoselective Control in Carbon-Carbon Bond Formation
Diastereoselective control in the synthesis of amino alcohols, including those structurally related to this compound, is a well-studied area. One common strategy involves the addition of organometallic reagents to chiral α-amino aldehydes. The diastereoselectivity of these reactions can be influenced by factors such as the nature of the organometallic reagent and the protecting group on the amine. ull.es
Two key models describe the stereochemical outcome: non-chelating controlled addition (Felkin-Anh model) and chelation-controlled addition. ull.es The Felkin-Anh model typically leads to the anti-amino alcohol product, where the nucleophile attacks from the face opposite to the largest substituent adjacent to the carbonyl. ull.es Chelation control, on the other hand, involves coordination of the metal center of the organometallic reagent to both the carbonyl oxygen and the amine nitrogen (or a suitable protecting group), leading to a rigid cyclic transition state that favors the formation of the syn-amino alcohol product. ull.es
Research has shown that the diastereoselectivity can be high (de > 95%) in the synthesis of anti-β-amino alcohols from optically pure α-N,N-dibenzylamino benzyl (B1604629) esters via reduction to the aldehyde followed by Grignard reagent addition. ull.es The choice of protecting group on the nitrogen can significantly impact the diastereoselectivity, with groups like N,N-dibenzyl promoting non-chelation control in some cases. ull.esscholaris.ca
Data Table 1: Diastereoselectivity in Organometallic Addition to α-Amino Aldehydes (Illustrative Example based on related amino alcohol synthesis)
| Amino Aldehyde Derivative | Organometallic Reagent | Control Model | Major Diastereomer | Diastereomeric Ratio (dr) |
| α-N,N-dibenzylamino aldehyde | Grignard Reagent | Non-Chelating (Felkin-Anh) | anti | > 95:5 ull.es |
| N-protected amino aldehyde | Organocopper Reagent | Chelation Control | syn or threo | Variable, can be high ucla.edu |
| N,N-dibenzyl α-amino aldehyde | Diethylzinc | Chelation Control | syn | Up to 94:6 scholaris.ca |
Chelation-Controlled Reactions of Chiral Amino Alcohols
Chelation control is a powerful strategy for achieving high stereoselectivity in reactions involving chiral amino alcohols. This mechanism relies on the ability of a metal ion to coordinate simultaneously to the nitrogen and oxygen atoms of the amino alcohol or a derivative thereof, creating a rigid cyclic intermediate or transition state. ull.esucla.educlockss.org This preorganization dictates the approach of a reacting species, leading to a predictable stereochemical outcome.
Chelation-controlled hydride reduction of N-protected amino ketones, for example, is a significant method for synthesizing anti-β-amino alcohols with high diastereoselectivity. clockss.org The metal hydride reagent coordinates to both the carbonyl oxygen and the protected amine, directing the hydride delivery to one face of the ketone. clockss.org
In reactions involving chiral amino aldehydes, chelation control can be achieved with certain organometallic reagents, such as organocopper reagents or diethylzinc, particularly when suitable nitrogen protecting groups (e.g., N-carbamoyl, N,N-dibenzyl) are present that can participate in chelation. scholaris.caucla.edu The strength of the chelating group and the nature of the metal ion are critical factors influencing the degree of chelation control and thus the diastereoselectivity. ucla.edu
Data Table 2: Examples of Chelation Control in Chiral Amino Alcohol Chemistry (Illustrative Examples)
| Substrate Class | Reaction Type | Metal Ion/Reagent | Preferred Diastereomer | Key Chelating Group |
| N-protected amino ketone | Hydride Reduction | LiAlH(OtBu)₃ | anti | N-protecting group and carbonyl oxygen clockss.org |
| N-carbamoyl aminoaldehyde | Organocuprate Addition | Copper | threo (anti) | Carbamoyl oxygen and aldehyde oxygen ucla.edu |
| N,N-dibenzyl α-amino aldehyde | Diethylzinc Addition | Zinc | syn | Dibenzylamino nitrogen and aldehyde oxygen scholaris.ca |
Oxidation and Reduction Pathways of this compound Functional Groups
This compound possesses both a primary alcohol and a primary amine functional group, each susceptible to oxidation and reduction under appropriate conditions.
The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The choice of oxidizing agent dictates the level of oxidation. For example, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to carboxylic acids, while milder conditions and reagents might yield the aldehyde. smolecule.com Selective oxidation of the primary alcohol in the presence of the primary amine requires careful control of reaction conditions and reagent selection to avoid oxidation of the amine or undesired side reactions. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, often in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA), has been shown to selectively oxidize primary alcohols to aldehydes, even in the presence of other sensitive functional groups. syr.edu
The primary amine group can undergo oxidation to various nitrogen-containing species, depending on the oxidant and conditions. However, selective oxidation of the amine without affecting the alcohol is also challenging.
Reduction reactions can also be applied to derivatives of this compound. For instance, reduction of amino ketones is a common method for synthesizing amino alcohols. smolecule.com Catalytic hydrogenation using metal catalysts like palladium on carbon can reduce nitro groups to amines or be used in reductive amination reactions. smolecule.com Lithium aluminum hydride or sodium borohydride (B1222165) are common reducing agents used in organic synthesis that can reduce various functional groups, including ketones, aldehydes, and sometimes amides or nitriles, which could be relevant for synthesizing this compound derivatives. smolecule.comsmolecule.com
Mechanistic Aspects of Derivatization Reactions
The functional groups in this compound allow for a variety of derivatization reactions, which are crucial for its use as a building block in the synthesis of more complex molecules. These reactions involve the transformation of the amine or alcohol functionalities into other groups.
The primary alcohol can participate in nucleophilic substitution reactions, leading to the formation of ethers, esters, or alkyl halides. smolecule.com For example, reaction with acyl chlorides or anhydrides in the presence of a base would yield esters. Reaction with alkyl halides under basic conditions could lead to ethers. Conversion to alkyl halides can be achieved using reagents like thionyl chloride or phosphorus tribromide. smolecule.com The mechanisms of these reactions typically involve nucleophilic attack by the alcohol oxygen or its conjugate base.
The primary amine group can undergo acylation, alkylation, sulfonylation, and reactions with carbonyl compounds (e.g., imine formation). smolecule.com Acylation with acid chlorides or anhydrides yields amides. Alkylation with alkyl halides or through reductive amination introduces alkyl groups onto the nitrogen. Sulfonylation with sulfonyl chlorides forms sulfonamides. Reaction with aldehydes or ketones forms imines, which can then be reduced to secondary amines. rsc.org The amine nitrogen acts as a nucleophile in many of these transformations.
Intramolecular reactions are also possible due to the presence of both amine and alcohol functionalities within the same molecule. For example, under certain conditions, this compound could potentially undergo intramolecular cyclization to form a five-membered ring (a substituted pyrrolidine) or a six-membered ring (a substituted piperidine), although the formation of the five-membered ring is generally kinetically favored while the six-membered ring might be thermodynamically favored depending on the substituents. The cyclization of 5-aminopentan-1-ol to piperidine has been observed at high temperatures. wikipedia.orgrsc.org
Derivatization reactions are often employed to introduce protecting groups, link the amino alcohol to other molecular fragments, or modify its properties for specific applications. The mechanistic details of these reactions depend heavily on the specific reagents and conditions employed. For instance, the formation of imines involves a nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water.
Spectroscopic and Structural Elucidation Studies of 4 Aminopentan 1 Ol and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. For 4-aminopentan-1-ol, both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the functional groups present. pharmaffiliates.com Chemical shifts, splitting patterns, and integration values in ¹H NMR spectra allow for the identification of different proton environments within the molecule. rsc.org Similarly, ¹³C NMR provides information about the carbon skeleton. rsc.org
PubChem provides computed and experimental spectral information for this compound, including ¹H and ¹³C NMR spectra, which are essential for confirming its structure. nih.govpharmaffiliates.comnih.gov
Absolute Configuration Assignment using Chiral Derivatizing Agents
This compound contains a chiral center at the carbon bearing the amino group. Therefore, it exists as a pair of enantiomers, (R)-4-aminopentan-1-ol and (S)-4-aminopentan-1-ol. nih.gov Determining the absolute configuration of a chiral compound is critical, especially in fields like pharmaceutical chemistry where stereochemistry can significantly impact biological activity.
Chiral derivatizing agents (CDAs) are widely used in NMR spectroscopy to assign the absolute configuration of chiral molecules. tcichemicals.comillinois.edu By reacting a chiral compound with a CDA, diastereomeric derivatives are formed. These diastereomers have different physical properties, including distinct chemical shifts in their NMR spectra. tcichemicals.comillinois.edu The differences in chemical shifts (Δδ) between the diastereomers can be correlated to the absolute configuration of the original chiral center. tcichemicals.comillinois.edu
While the specific application of CDAs for the absolute configuration assignment of this compound was not explicitly detailed in the search results, the principle is well-established for chiral alcohols and amines. tcichemicals.comillinois.eduoup.com Common CDAs like Mosher's acid (MTPA) and its derivatives are frequently employed for this purpose. tcichemicals.comillinois.edu The analysis of Δδ values of protons near the chiral center in the diastereomeric derivatives allows for the determination of the spatial arrangement of substituents, thereby assigning the absolute configuration. tcichemicals.comillinois.edu
Solid-State NMR Applications in Hybrid Materials
Solid-state NMR (SS-NMR) is a valuable technique for studying the structure and dynamics of solid materials, including organic-inorganic hybrid materials. While most NMR studies focus on compounds in solution, SS-NMR provides insights into the molecular arrangement, interactions, and bonding in the solid state.
Research has explored the use of 5-aminopentan-1-ol (an isomer of this compound) in the functionalization of layered metal oxides to create organic-inorganic hybrids. ipcms.frresearchgate.net Although the search results specifically mention 5-aminopentan-1-ol in the context of solid-state studies on layered Aurivillius phases, this highlights the potential application of amino alcohols like this compound in such materials. ipcms.frresearchgate.net SS-NMR, particularly ¹³C CP/MAS NMR, is a key technique for characterizing the structure and bonding within these hybrid materials, confirming the successful grafting or intercalation of the organic component onto the inorganic matrix. researchgate.netrsc.org
Mass Spectrometry Techniques for Structural Confirmation and Characterization
Mass Spectrometry (MS) is a complementary technique to NMR, providing information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation and characterization. smolecule.com
PubChem provides GC-MS data for this compound, including NIST spectral information, which is useful for identification and purity assessment. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Research
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule, which allows for the determination of its elemental composition. This is particularly important in research for confirming the identity of newly synthesized compounds or analyzing complex mixtures. diva-portal.orgmdpi.com
HRMS analyses are routinely performed in organic synthesis to verify the molecular formula of reaction products. rsc.orgdiva-portal.orgmdpi.combeilstein-journals.org For this compound and its derivatives, HRMS data, often reported as the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or other adducts, provides a high degree of certainty regarding its molecular composition. mdpi.comuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net GC-MS is widely used for analyzing volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and identifying potential impurities. researchgate.net
In GC-MS, a sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, essentially a fingerprint of the molecule, can be compared to spectral libraries (such as the NIST library) for identification. nih.govnih.gov GC-MS has been used in the analysis of complex samples, including honey, where compounds like racemic this compound have been identified. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. researchgate.netnih.gov LC-MS combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry. researchgate.netnih.gov
LC-MS is widely applied in the analysis of complex mixtures, such as biological samples or reaction mixtures, to separate and identify individual components. researchgate.netnih.gov While the search results did not provide specific examples of LC-MS analysis solely focused on this compound as the target analyte in a complex mixture, LC-MS is a standard technique for the analysis of amino alcohols and related compounds in various matrices. researchgate.netnih.govwustl.edu The method involves separating the components using different LC columns and mobile phases, followed by detection and identification using MS. researchgate.netnih.gov LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information through fragmentation analysis. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman) in Molecular Characterization
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to transitions between vibrational energy levels. Characteristic stretching and bending vibrations of functional groups such as the O-H bond in the hydroxyl group and the N-H bonds in the primary amine group would be expected to yield distinct absorption bands in the IR spectrum of this compound. The C-H stretching and bending vibrations of the aliphatic chain would also contribute to the spectrum.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a molecule, providing complementary information about its vibrational modes. Vibrations that cause a change in the molecule's polarizability are Raman active. For this compound, the C-C stretching vibrations of the carbon backbone and certain skeletal deformations are expected to be prominent in the Raman spectrum.
While PubChem indicates the availability of vapor phase IR spectra for this compound through SpectraBase nih.gov, detailed spectral data, including specific peak positions and their assignments to particular vibrational modes of this compound, were not retrieved in the conducted searches. Similarly, specific Raman spectral data for this compound were not found.
X-ray Diffraction Crystallography for Solid-State Structural Analysis
X-ray diffraction crystallography is the primary technique for determining the precise three-dimensional structure of crystalline solids, including the arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. For this compound, if obtainable in crystalline form suitable for single-crystal X-ray diffraction, this technique would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
However, the search results predominantly report the crystal structure of 5-aminopentan-1-ol (CID 75634), which crystallizes in an orthorhombic space group (Pccn) with specific unit cell parameters (a = 10.0973 Å, b = 17.4145 Å, c = 7.0564 Å) at 100 K. iucr.orgiucr.org This structure reveals a three-dimensional network formed by O—H⋯N and N—H⋯O hydrogen bonds. iucr.orgiucr.org
Specific single-crystal X-ray diffraction data and detailed crystallographic parameters for this compound (CID 95309) were not found in the conducted literature search. Therefore, a detailed analysis of its solid-state structure, hydrogen bonding networks, supramolecular assembly, crystal packing, and conformation based on specific crystallographic data for this isomer cannot be provided at this time from the search results.
Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
For 5-aminopentan-1-ol, a three-dimensional network of O—H⋯N and N—H⋯O hydrogen bonds has been reported in its crystal structure. iucr.orgiucr.org These interactions lead to the formation of specific motifs, such as cooperative hydrogen bonds connecting molecules into tetrameric units and centrosymmetric dimers formed by interactions involving the amino group's hydrogen atom and the hydroxyl group. iucr.org Graph-set analysis can be used to describe these hydrogen bonding patterns, with descriptors such as C¹₁(8) and R²₂(16) identified for 5-aminopentan-1-ol. iucr.orgiucr.org
While it is expected that this compound would also engage in extensive hydrogen bonding in its crystalline form due to the presence of both amine and alcohol functionalities, the specific details of these networks and the resulting supramolecular assembly for the 4-amino isomer are not available from the search results.
Crystal Packing and Conformation Analyses
Crystal packing refers to the way molecules are arranged in the unit cell of a crystal. This packing is influenced by the molecular shape, size, and intermolecular forces, particularly hydrogen bonding in the case of amino alcohols. Conformation analysis in the solid state, as determined by X-ray crystallography, reveals the preferred three-dimensional arrangement of atoms within a molecule in the crystalline environment.
For 5-aminopentan-1-ol, the molecule adopts a zigzag-chain conformation in the crystal. iucr.orgiucr.org Most non-hydrogen atoms lie nearly in a plane, with the hydroxyl group showing a dihedral angle relative to the carbon chain. iucr.orgiucr.org The packing arrangement in the crystal of 5-aminopentan-1-ol has been illustrated, showing how the hydrogen bonding network connects the molecules. iucr.orgiucr.org
Without specific crystallographic data for this compound, a detailed analysis of its crystal packing and solid-state conformation cannot be provided. It is reasonable to expect that the position of the amino group at the C4 position, compared to the C5 position in 5-aminopentan-1-ol, would lead to differences in both the preferred molecular conformation and the resulting crystal packing arrangements due to altered hydrogen bonding possibilities and steric factors.
Computational Chemistry and Theoretical Modeling of 4 Aminopentan 1 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations can predict a variety of molecular properties and reactivity descriptors, offering a detailed picture of the molecule's chemical behavior.
For 4-aminopentan-1-ol, DFT calculations can be employed to determine its optimized geometry, electronic energy, and the distribution of electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. ossila.comwikipedia.org
The distribution of these frontier orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized around the nitrogen atom of the amino group, indicating its nucleophilic character and propensity to donate electrons. Conversely, the LUMO is likely distributed around the carbon atoms and the hydroxyl group, highlighting regions susceptible to nucleophilic attack.
From the electronic structure, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.6 eV | Energy difference between HOMO and LUMO, an indicator of chemical stability. wikipedia.org |
| Electronegativity (χ) | 2.2 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 4.3 eV | Resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | 0.56 eV | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding the influence of solvents on its structure.
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a less polar organic solvent. The system's trajectory is then calculated by integrating Newton's equations of motion, governed by a force field that describes the interactions between atoms.
Conformational Analysis: The flexible five-carbon chain of this compound allows for a variety of conformations. MD simulations can map the potential energy surface of the molecule by sampling different dihedral angles along the carbon backbone. nih.gov The results can be visualized in Ramachandran-like plots to identify the most stable and frequently occurring conformations. These studies can reveal the presence of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can significantly influence the molecule's preferred shape.
Solvent Effects: The solvent environment can have a profound impact on the conformation and dynamics of this compound. In a polar protic solvent like water, the amino and hydroxyl groups will form hydrogen bonds with solvent molecules, which can compete with intramolecular hydrogen bonding. researchgate.net MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between the solute's functional groups and solvent molecules. The analysis of these RDFs can reveal the structure and extent of the solvation shell around the molecule.
Table 2: Hypothetical Conformational States of this compound from Molecular Dynamics Simulations in Water
| Conformation | Dihedral Angle (C2-C3-C4-N) | Population (%) | Key Feature |
| Extended | ~180° | 45 | The carbon backbone is in a linear arrangement. |
| Gauche 1 | ~60° | 30 | A folded conformation allowing for potential intramolecular interactions. |
| Gauche 2 | ~-60° | 25 | Another folded conformation. |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations for conformational analysis.
In Silico Screening and Molecular Docking Studies for Biological Target Prediction
In silico screening and molecular docking are powerful computational techniques used to predict the potential biological targets of a small molecule and to understand its binding mode at the atomic level. nih.gov For this compound, these methods can be employed to identify potential protein targets and to guide the design of new derivatives with enhanced biological activity.
Virtual Screening: The process begins with the three-dimensional structure of this compound, which can be docked against a library of protein structures from the Protein Data Bank (PDB). This "reverse docking" approach can identify proteins to which the molecule binds with favorable energy. The screening can be targeted towards specific classes of proteins, such as enzymes that are known to interact with amino alcohols. tandfonline.comnih.gov
Molecular Docking: Once potential protein targets are identified, molecular docking is used to predict the preferred binding orientation of this compound within the protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the protein. For instance, the hydroxyl and amino groups of this compound are likely to act as hydrogen bond donors and acceptors, respectively, forming specific interactions with polar residues in the binding pocket. researchgate.net
Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target
| Parameter | Value | Description |
| Binding Energy | -6.8 kcal/mol | The estimated free energy of binding, with more negative values indicating stronger binding. |
| Interacting Residues | Asp145, Lys72, Val23 | Amino acid residues in the active site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | 4 | Number of significant hydrophobic contacts. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of a molecular docking study.
Applications of 4 Aminopentan 1 Ol in Medicinal and Biological Chemistry Research
Development of Biologically Active Derivatives and Analogues
The amino alcohol scaffold of 4-aminopentan-1-ol serves as a versatile building block for synthesizing derivatives and analogues with potential therapeutic properties. smolecule.com Modifications to the amino and hydroxyl groups, as well as the carbon chain, can lead to compounds with altered biological activities.
Investigations into Antimicrobial Activity
Studies have explored the antimicrobial potential of amino alcohol derivatives, including those structurally related to this compound. Research indicates that certain amino alcohols can possess antibacterial properties. smolecule.com For instance, derivatives have shown effectiveness against Gram-positive bacteria. smolecule.com One study on similar compounds reported significant antibacterial activity against specific bacterial strains with IC₅₀ values ranging from 3 to 6 µM, suggesting their potential as lead compounds for antibiotic development. Another study assessing the antimicrobial efficacy of various amino alcohols found notable inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, supporting their potential as therapeutic agents for bacterial infections. Racemic this compound itself has been investigated for activity against caMRSA (community-acquired Methicillin-resistant Staphylococcus aureus), showing activity at a concentration of 100 mM. nmas.orgnmas.org Some compounds found in clinical honey, including oxime-methoxyphenyl (Racemic-4-aminopentan-1-ol), are known to show antibiotic qualities. nmas.orgnih.gov
Research on Antifungal Properties and Associated Mechanisms
In addition to antibacterial activity, some research suggests that compounds related to this compound may possess antifungal qualities. nmas.orgnih.gov Oxime-methoxyphenyl, which is related to racemic this compound and found in clinical honey, is known to exhibit antifungal properties. nmas.orgnih.gov Research on a derivative, 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol, also indicates potential biological activities in antifungal domains. smolecule.com The mechanism of action in these cases may involve binding to specific enzymes or receptors, thereby modulating their activity, which has implications for developing therapeutic agents to treat infections. smolecule.com
Exploration of Neuroprotective Effects of Amino Alcohol Scaffolds
Amino alcohol scaffolds have been investigated for their potential neuroprotective effects. acs.orgacs.orgnih.gov Research suggests that compounds similar to this compound could mitigate neuronal cell death induced by oxidative stress, highlighting their potential role in treating neurodegenerative conditions. Chiral 1,2-amino alcohols have shown the ability to reduce damage induced by toxic stimuli related to neurodegeneration in cell models. acs.orgacs.orgnih.gov These molecules have been studied as potential drugs for neurodegenerative diseases due to their role in regulating brain metal concentrations, which are altered in conditions like Alzheimer's disease. acs.orgnih.gov Some N-propargylamine substructures, which can be incorporated into amino alcohol derivatives, appear in drugs with neuroprotective properties used for central nervous system diseases. nih.gov
Exploration as a Ligand in Biochemical Pathways
The structural features of this compound, particularly the amino and hydroxyl groups, enable its interaction with biological molecules, allowing for exploration of its role as a ligand in biochemical pathways. smolecule.com
Enzyme-Substrate Interactions and Modulation of Enzyme Activity
This compound can be used in synthesizing molecules that interact with biological systems, aiding in enzyme mechanism studies. Its structural features facilitate hydrogen bonding and ionic interactions with biomolecules, which are crucial for enzyme-substrate interactions. While direct studies on this compound's interaction with specific enzymes as a substrate or modulator are limited in the provided context, the compound's use as a precursor for molecules that interact with enzymes is noted. The N-propargylamine moiety, which can be part of amino alcohol derivatives, has been demonstrated to be involved in inhibiting nitric oxide synthase enzymes and modulating protein kinase C (PKC) and MAPK pathways. nih.gov
Receptor Binding Studies for Pharmacological Target Identification
Studies on the interactions of amino alcohols, including derivatives of this compound, focus on their potential to bind to specific receptors, influencing their activity and potentially altering physiological effects. smolecule.comsmolecule.com This mechanism is crucial for understanding their therapeutic potential and guiding further research into their applications in medicine. smolecule.com The ability of compounds like 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol to bind to specific enzymes or receptors suggests that they could modulate various biochemical pathways. smolecule.com Understanding these interactions is essential for assessing their therapeutic potential. smolecule.com
Role in Pharmaceutical Intermediate Synthesis and Impurity Profiling
The functional groups present in this compound, namely the amine and hydroxyl groups, make it a valuable building block in organic synthesis, including the synthesis of bioactive molecules and drugs. cymitquimica.comontosight.aismolecule.com
Development of Reference Standards for Analytical Quality Control
Deuterated forms of this compound, such as 4-aminopentan-1,1,2,2-d4-1-ol, are used as high-quality reference standards in analytical method development, method validation, and quality control applications in the pharmaceutical industry. aquigenbio.com These standards are essential for ensuring compliance with regulatory guidelines, such as those for Abbreviated New Drug Applications (ANDA). aquigenbio.com They can potentially be traced to pharmacopeial standards like USP or EP. aquigenbio.com
Impurity Identification and Characterization in Active Pharmaceutical Ingredients
This compound itself can be relevant in the context of impurity profiling for certain active pharmaceutical ingredients (APIs). For instance, this compound is listed as an impurity related to Hydroxychloroquine, sometimes referred to as Hydroxychloroquine Impurity 34 or Impurity 7. pharmaffiliates.comalentris.orgsynzeal.com Understanding and characterizing such impurities is crucial for assessing their potential impact on the efficacy, safety, and stability of the final drug product, aligning with regulatory guidelines from agencies like the FDA and EMA. ontosight.ai The identification and characterization of impurities typically involve advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. ontosight.ai
Research into Cellular and Subcellular Interactions
Research has explored the interactions of amino alcohols, including structural analogs of this compound, with cellular and subcellular components.
Mitochondrial Membrane Potential Modulation Studies
Mitochondrial membrane potential (ΔΨm) is a critical component of oxidative phosphorylation and plays a key role in mitochondrial homeostasis and cellular health. nih.govclaudio-lopez-osteopata.it Alterations in ΔΨm can indicate changes in the functional state of mitochondria and can be associated with various pathologies. nih.govclaudio-lopez-osteopata.it While direct studies on this compound's effect on mitochondrial membrane potential were not extensively found, related research involving mitochondria-targeting compounds linked via pentyl spacers (similar in length to the carbon chain in this compound) has been conducted. For example, a mitochondria-targeting artemisinin (B1665778) derivative conjugated with triphenylphosphonium (TPP) via a pentyl spacer was synthesized to investigate its effect on mitochondrial function in cancer cells. researchgate.netresearchgate.netnih.gov This derivative was shown to disrupt mitochondrial membrane potential in HepG2 cells, indicated by a weakened fluorescence signal of a potential-sensitive dye. researchgate.netnih.gov This suggests that compounds incorporating an aminopentyl-like structure within a larger molecule can influence mitochondrial membrane potential.
Effects on Cellular Growth and Metabolism, with a Focus on Polyamine Pathways
Polyamines are essential for cell growth and replication, and their metabolism is tightly regulated. nih.govgla.ac.uk Enzymes involved in polyamine metabolism are considered potential drug targets, particularly in the context of cancers where polyamine biosynthesis is often upregulated. nih.gov Diamine oxidase, an enzyme involved in polyamine metabolism, catalyzes the oxidative deamination of diamines. gla.ac.ukgla.ac.uk Studies on diamine oxidase have shown that diamines with chain lengths from five to seven carbons exhibit optimal binding and catalytic activity, suggesting the importance of chain length for interaction with the enzyme. gla.ac.uk Although this compound is an amino alcohol and not a diamine, research into polyamine analogues and inhibitors of polyamine-metabolizing enzymes highlights the significance of carbon chain length and amine groups in influencing these pathways and cellular growth. nih.govgla.ac.ukresearchgate.net Some amino alcohols have shown antimicrobial activity by inhibiting bacterial growth, suggesting an interaction with essential cellular processes.
Advanced Analytical Methodologies for 4 Aminopentan 1 Ol in Research Environments
Chromatographic Separation and Purification Techniques
Chromatography plays a vital role in isolating 4-aminopentan-1-ol from reaction mixtures and assessing its purity. Different chromatographic approaches are employed depending on the specific analytical or purification goal.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for separating its enantiomers. HPLC methods for amino alcohols often involve reversed-phase columns and mobile phases containing acetonitrile, water, and an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
For enantiomer separation, chiral stationary phases or chiral mobile phase additives are necessary. Studies have demonstrated the successful resolution of amino alcohols using chiral stationary phases based on crown ethers or through the use of chiral ligand-exchange chromatography with metal complexes. nih.govscilit.comacs.org Derivatization of amino alcohols can also enhance their detectability and separation on HPLC. akjournals.com The enantiomeric purity of chiral compounds, including potentially (R)- or (S)-4-aminopentan-1-ol, can be determined by HPLC analysis using chiral columns. wiley-vch.dediva-portal.orgachemblock.com
Column Chromatography and Flash Chromatography for Synthetic Purification
Column chromatography and flash chromatography are standard techniques for purifying this compound synthesized in research laboratories. These methods are used to isolate the desired product from starting materials, reagents, and byproducts. figshare.com
Typically, silica (B1680970) gel is used as the stationary phase, and mixtures of solvents such as ethyl acetate (B1210297) and hexanes or petroleum ether are used as the mobile phase. wiley-vch.dersc.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org The specific solvent ratio is optimized to achieve effective separation based on the polarity differences between this compound and impurities. Flash chromatography, a faster form of column chromatography utilizing positive pressure, is frequently employed for quicker purification in synthesis workflows. figshare.comrsc.orgbeilstein-journals.orgnih.govchemrxiv.org
Examples from research indicate the use of flash chromatography with eluent systems like ethyl acetate/hexanes (e.g., 30% EtOAc/hexanes) for the purification of hydroxyesters derived from amino alcohols. rsc.org Similarly, purification by column chromatography using hexane/ethyl acetate mixtures (e.g., 90:10 or 95:5) has been reported for related amino alcohol derivatives. wiley-vch.de
Method Development and Validation for Quantitative and Qualitative Research Applications
Method development and validation are critical steps to ensure the reliability and accuracy of analytical procedures for this compound in both quantitative and qualitative research. This involves establishing parameters for a specific analytical technique, such as chromatography, and then validating its performance characteristics.
Validation typically assesses parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness, often following guidelines from regulatory bodies like the ICH. akjournals.comwu.ac.th For quantitative analysis, validated methods are essential to accurately determine the concentration or amount of this compound in a sample. wu.ac.thsoton.ac.uk Qualitative analysis methods are validated to confirm the identity of the compound.
Research applications often require method development for specific matrices or for the analysis of this compound in the presence of related compounds or impurities. clearsynth.comsynzeal.com Deuterium-labeled internal standards, such as 4-amino-1-pentanol-d4, can be synthesized and used in quantitative analytical methods, particularly in applications requiring high accuracy and precision like those related to drug metabolites or impurities. aquigenbio.comjocpr.com
Characterization of Derivatized Forms for Enhanced Analytical Detection
Derivatization of this compound can be employed to enhance its detection and separation characteristics in analytical methods, particularly in chromatography and mass spectrometry. The presence of both amine and hydroxyl functional groups allows for various derivatization strategies.
For instance, the amino group can be derivatized with chromophoric or fluorogenic reagents to improve detection by UV-Vis or fluorescence detectors in HPLC. akjournals.com Derivatization can also introduce functional groups that improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis or enhance ionization for liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.orgnih.gov
Examples of derivatization in related amino alcohol analysis include the formation of dinitrophenyl (DNP) derivatives for improved UV detection akjournals.com and the transformation into trifluoroethyl oligoamino alcohols for GC-MS analysis. nih.gov Characterization of these derivatized forms is typically performed using spectroscopic techniques such as IR, UV, NMR, and Mass Spectrometry to confirm their structure and purity before use in analytical methods. smolecule.comakjournals.com
Exploration of 4 Aminopentan 1 Ol in Materials Science and Catalysis
Applications as Chiral Building Blocks in Asymmetric Synthesis
Chiral amino alcohols are a critical class of compounds in asymmetric synthesis, often serving as chiral auxiliaries or precursors to chiral ligands that can induce stereoselectivity in chemical reactions. The (R)- and (S)-enantiomers of 4-aminopentan-1-ol, with their distinct spatial arrangements, could theoretically be employed to direct the formation of specific stereoisomers of a target molecule.
Despite this potential, a comprehensive search of the scientific literature did not yield specific examples of either (R)-4-aminopentan-1-ol or (S)-4-aminopentan-1-ol being used as a chiral auxiliary or a primary chiral building block in a published asymmetric synthesis. The existing research on chiral auxiliaries tends to focus on more established and readily available amino alcohols. While the fundamental principles of asymmetric synthesis would apply to this compound, the lack of specific research data means that its efficacy, diastereoselectivity, and the ease of its removal after a reaction are yet to be determined and documented.
Role in the Synthesis of Ligands for Metal Complexation and Catalysis
The amine and alcohol functionalities in this compound are ideal for modification and incorporation into larger ligand scaffolds for metal complexation. The nitrogen atom of the amine can act as a Lewis base to coordinate with a metal center, and the hydroxyl group can be derivatized to introduce other coordinating moieties, such as phosphines or other N-heterocycles. The inherent chirality of this compound could be transferred to the resulting ligand, making it a candidate for applications in asymmetric catalysis.
Integration into Hybrid Materials and Functionalization of Layered Structures
The functionalization of inorganic materials with organic molecules can impart new properties and create hybrid materials with tailored functionalities. The amine group of this compound could, in principle, be used to graft the molecule onto the surface of materials like silica (B1680970) nanoparticles or to intercalate it into the galleries of layered structures such as layered double hydroxides (LDHs) or clay minerals. This could alter the surface chemistry, hydrophilicity, and potential for further reactions.
A review of the literature did not, however, reveal any studies where this compound was specifically used for the functionalization of such materials. Research in this area typically employs more common amino-functionalizing agents like (3-aminopropyl)triethoxysilane (APTES) for silica or larger, more complex organic anions for LDH intercalation. The potential benefits of using a chiral amino alcohol like this compound for creating chiral stationary phases in chromatography or for stereoselective separations in hybrid membranes are yet to be explored.
Catalytic System Development and Mechanistic Insights (e.g., Laccase/TEMPO Systems)
Laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are well-known for the selective oxidation of primary alcohols to aldehydes. The presence of an amine group in the substrate can influence the reaction's outcome. One study investigated the laccase/TEMPO-mediated oxidation of a series of N-protected amino alcohols. Within this study, N-benzoyl-4-aminopentan-1-ol was examined.
The research found that the treatment of N-benzoyl-4-aminopentan-1-ol under the laccase/TEMPO system resulted in a distribution of different products rather than a clean oxidation to the corresponding aldehyde. This suggests that the presence and nature of the protected amino group at the C4 position significantly impact the reaction pathway, potentially leading to side reactions or a complex product mixture. The study did not provide a detailed mechanistic investigation into the specific pathways for the decomposition or alternative reactions of the N-benzoyl-4-aminopentan-1-ol under these conditions. This finding, while not demonstrating a successful application, highlights the need for further mechanistic studies to understand the interplay between the amino and alcohol functionalities in such catalytic systems.
Q & A
Q. How to address discrepancies in reported toxicity profiles of this compound across studies?
- Methodological Answer : Cross-reference test models (e.g., in vitro vs. in vivo) and exposure durations. Reproduce assays under standardized OECD guidelines. If conflicting data persist, conduct meta-analyses to identify methodological biases (e.g., solvent choice affecting cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
